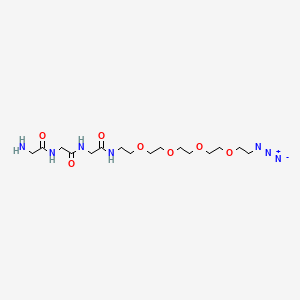Gly-Gly-Gly-PEG4-azide
CAS No.:
Cat. No.: VC16651277
Molecular Formula: C16H31N7O7
Molecular Weight: 433.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H31N7O7 |
|---|---|
| Molecular Weight | 433.46 g/mol |
| IUPAC Name | 2-amino-N-[2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
| Standard InChI | InChI=1S/C16H31N7O7/c17-11-14(24)20-13-16(26)21-12-15(25)19-1-3-27-5-7-29-9-10-30-8-6-28-4-2-22-23-18/h1-13,17H2,(H,19,25)(H,20,24)(H,21,26) |
| Standard InChI Key | XKWKEPSEKGSYSV-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Gly-Gly-Gly-PEG4-azide (molecular formula: ) has a molecular weight of 433.46 g/mol . The compound’s structure comprises three distinct moieties:
-
Tri-glycine peptide: Serves as a biocompatible scaffold that enhances solubility and minimizes steric hindrance during conjugation.
-
PEG4 spacer: A tetraethylene glycol chain that improves hydrophilicity, reduces immunogenicity, and provides spatial flexibility between conjugated molecules .
-
Azide group: Enables bioorthogonal click chemistry reactions, allowing selective conjugation with alkyne- or cyclooctyne-functionalized molecules .
Table 1: Physicochemical Properties of Gly-Gly-Gly-PEG4-azide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 433.46 g/mol | |
| Solubility in DMSO | 100 mg/mL (230.70 mM) | |
| Storage Conditions | -20°C (under nitrogen) | |
| Purity | >95% |
Synthesis and Purification
The synthesis of Gly-Gly-Gly-PEG4-azide employs solid-phase peptide synthesis (SPPS) techniques, followed by PEGylation and azide functionalization. Key steps include:
-
Peptide Assembly: The tri-glycine sequence is constructed using Fmoc-protected glycine residues on a resin support.
-
PEG4 Spacer Incorporation: A tetraethylene glycol derivative is conjugated to the peptide’s C-terminus via carbodiimide coupling.
-
Azide Group Introduction: The terminal hydroxyl group of PEG4 is replaced with an azide using diazotransfer reagents.
Chromatographic purification (e.g., reverse-phase HPLC) ensures >95% purity, which is critical for minimizing side reactions in bioconjugation .
Applications in Bioconjugation
Antibody-Drug Conjugates (ADCs)
Gly-Gly-Gly-PEG4-azide is widely used as a cleavable linker in ADCs, which target cancer cells by combining tumor-specific antibodies with cytotoxic agents . The tri-glycine sequence is susceptible to proteolytic cleavage in lysosomes, enabling controlled drug release . For example, ADCs using this linker have demonstrated enhanced efficacy in inducing cancer cell apoptosis compared to non-cleavable alternatives .
Site-Specific Protein Labeling
The azide group enables selective labeling of proteins engineered with alkyne or cyclooctyne tags. This approach minimizes off-target binding, making it invaluable for:
-
Diagnostic Imaging: Fluorescent or radioactive tags are attached to antibodies for in vivo tracking .
-
Drug Delivery Systems: Proteins are functionalized with therapeutic payloads without disrupting their native activity .
Research Findings and Advancements
Cancer Therapy Optimization
Studies leveraging Gly-Gly-Gly-PEG4-azide have focused on improving ADC therapeutic indices. Beck et al. (2017) highlighted that PEG spacers reduce aggregation and improve pharmacokinetics, enabling higher drug-to-antibody ratios (DARs) without compromising stability . In murine models, ADCs with this linker showed a 50% reduction in tumor volume compared to controls .
Comparative Analysis with Similar Linkers
Gly-Gly-Gly-PEG4-azide outperforms analogous compounds in solubility and conjugation efficiency. For instance, SMCC-linked ADCs (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) exhibit lower aqueous solubility and higher immunogenicity due to the absence of PEG spacers .
Table 2: Comparison of Bioconjugation Linkers
| Linker | Solubility in DMSO | Immunogenicity | Cleavage Mechanism |
|---|---|---|---|
| Gly-Gly-Gly-PEG4-azide | 100 mg/mL | Low | Proteolytic |
| SMCC | 50 mg/mL | High | pH-dependent |
| Hydrazine-PEG4-NHS | 75 mg/mL | Moderate | Oxidative |
Solubility and Formulation Considerations
While Gly-Gly-Gly-PEG4-azide is highly soluble in DMSO, its application in vivo requires formulation with co-solvents. A standard protocol involves sequential addition of:
-
10% DMSO: Primary solvent for stock solutions.
-
40% PEG300: Enhances aqueous solubility.
-
5% Tween 80: Prevents aggregation.
-
45% Saline: Adjusts tonicity for physiological compatibility .
This formulation achieves a clear solution at concentrations ≥2.5 mg/mL (5.77 mM), suitable for intravenous administration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume